8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione
Overview
Description
8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione is a derivative of xanthine, a heterocyclic aromatic compound. Xanthine and its derivatives are known for their significant pharmacological activities and are widely used in medicinal chemistry . This compound is characterized by its fused heterocycles, comprising a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 8-chloro-1,3-dimethyl-3,7-dihydro-purine-2,6-dione with ethyldiisopropylamine in dimethylformamide (DMF) at elevated temperatures . The reaction proceeds with the addition of ethyl groups to the xanthine scaffold, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors and automated purification systems. The use of high-purity reagents and solvents ensures the consistent quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the xanthine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted xanthine derivatives, which exhibit diverse pharmacological properties .
Scientific Research Applications
8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other xanthine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By inhibiting these targets, the compound modulates various physiological processes, including smooth muscle relaxation, bronchodilation, and central nervous system stimulation . The pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway and the inhibition of adenosine reuptake .
Comparison with Similar Compounds
Caffeine (1,3,7-trimethylxanthine): Known for its stimulant effects, caffeine has three methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Found in cocoa, theobromine has two methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases, theophylline has two methyl groups at positions 1 and 3.
Uniqueness: 8-Ethyl-1-methyl-3,7-dihydropurine-2,6-dione is unique due to its specific ethyl and methyl substitutions, which confer distinct pharmacological properties compared to other xanthine derivatives. Its unique structure allows for selective interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
8-ethyl-1-methyl-3,7-dihydropurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-3-4-9-5-6(10-4)11-8(14)12(2)7(5)13/h3H2,1-2H3,(H,9,10)(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSNDZKKOKDJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)N(C(=O)N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360332 | |
Record name | BAS 00444344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-61-3 | |
Record name | BAS 00444344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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